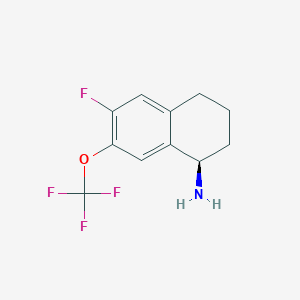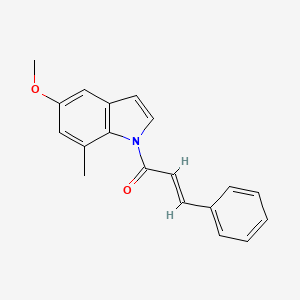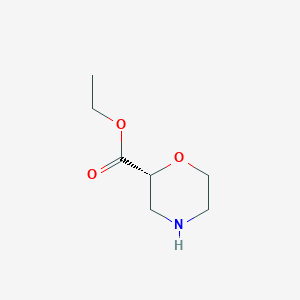
Ethyl (R)-morpholine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ®-morpholine-2-carboxylate is an organic compound that belongs to the class of esters It is derived from morpholine, a heterocyclic amine, and ethyl carboxylate
准备方法
Synthetic Routes and Reaction Conditions
Ethyl ®-morpholine-2-carboxylate can be synthesized through the esterification of ®-morpholine-2-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-morpholine-2-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl ®-morpholine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ®-morpholine-2-carboxylic acid and ethanol.
Reduction: Reduction of the ester using reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products
Hydrolysis: ®-morpholine-2-carboxylic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学研究应用
Ethyl ®-morpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl ®-morpholine-2-carboxylate involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release ®-morpholine-2-carboxylic acid, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as drug development or enzyme studies.
相似化合物的比较
Ethyl ®-morpholine-2-carboxylate can be compared with other similar compounds such as:
Methyl ®-morpholine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (S)-morpholine-2-carboxylate: The enantiomer of ethyl ®-morpholine-2-carboxylate.
Ethyl ®-pyrrolidine-2-carboxylate: Similar ester but derived from pyrrolidine instead of morpholine.
The uniqueness of ethyl ®-morpholine-2-carboxylate lies in its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
ethyl (2R)-morpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI 键 |
PTWKMUDNOPBYJO-ZCFIWIBFSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CNCCO1 |
规范 SMILES |
CCOC(=O)C1CNCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



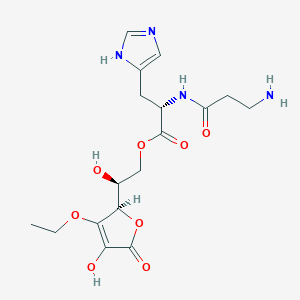
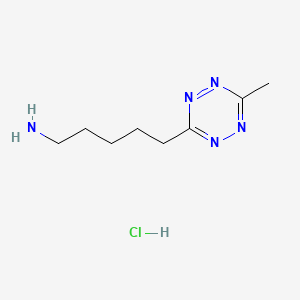

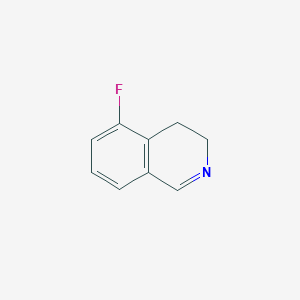
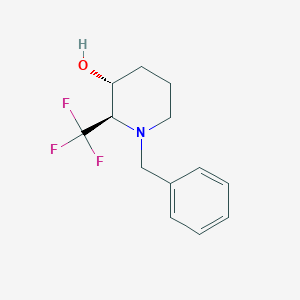

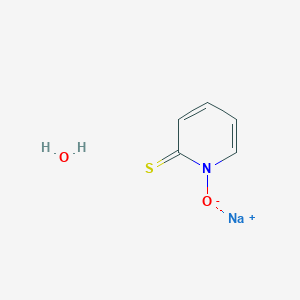
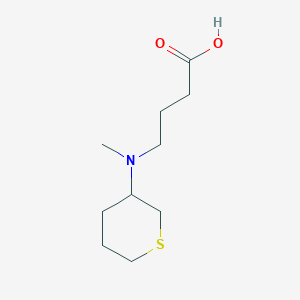
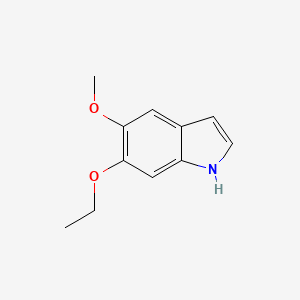
![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
